molecular formula C13H13N3O4 B13506460 3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione

3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione

Cat. No.: B13506460
M. Wt: 275.26 g/mol
InChI Key: GJROHTUKJNMMLS-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione is a complex organic compound that features a benzimidazole moiety linked to a piperidine-2,6-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then coupled with a piperidine-2,6-dione derivative. The reaction conditions often include the use of strong bases like potassium tert-butoxide and solvents such as dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The piperidine-2,6-dione structure may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione
  • 3-(5-Amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
  • Aminoglutethimide

Uniqueness

3-(4-Hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione is unique due to the presence of both a benzimidazole and a piperidine-2,6-dione moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to similar compounds .

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

3-(4-hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H13N3O4/c1-15-11-7(3-2-4-9(11)17)16(13(15)20)8-5-6-10(18)14-12(8)19/h2-4,8,17H,5-6H2,1H3,(H,14,18,19)

InChI Key

GJROHTUKJNMMLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2O)N(C1=O)C3CCC(=O)NC3=O

Origin of Product

United States

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